O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate
Description
O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate is an ethyl oxalate ester derivative featuring a substituted phenyl group. Its molecular formula is C₁₃H₁₅ClO₄ (calculated molecular weight: 270.71 g/mol). The compound consists of two key moieties:
- O2-ethyl oxalate: A central oxalate group esterified with an ethyl group.
- O1-[2-(3-chloro-4-methylphenyl)ethyl]: A phenethyl substituent with a chlorine atom at the 3-position and a methyl group at the 4-position of the aromatic ring.
Properties
IUPAC Name |
2-O-[2-(3-chloro-4-methylphenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)13(16)18-7-6-10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQVBTMYQIJCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 3-chloro-4-methylphenylethyl alcohol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
[ \text{3-Chloro-4-methylphenylethyl alcohol} + \text{Ethyl oxalyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate as anticancer agents. Research indicates that this compound may exhibit antiproliferative effects against various human tumors, including breast, cervical, and lung cancers. The underlying mechanism involves the activation of apoptotic caspases, which are crucial for programmed cell death .
Case Study: Antiproliferative Effects
A comparative analysis of several compounds revealed that those with a para-chloro substitution demonstrated lower toxicity to non-cancerous cells while maintaining significant antitumor activity. For instance, compounds tested showed stronger effects than pemetrexed, a clinically used anticancer drug. The following table summarizes the thermal decomposition characteristics of various related compounds:
| Sample | T5% (°C) | Tmax1 (°C) | Δm1 (%) | ΔH (J/g dec) | Residual Mass (%) |
|---|---|---|---|---|---|
| 1 | 253 | 326 | 98.6 | 275.9 | 1.4 |
| 2 | 266 | 340 | 99.0 | 263.8 | 1.0 |
| 3 | 259 | 337 | 100.0 | 234.4 | 0.0 |
| 4 | 266 | 340 | 97.5 | 239.7 | 2.5 |
| 5 | 269 | 350 | 100.0 | 208.4 | 0.0 |
This data indicates that the thermal stability of these compounds is critical for their pharmaceutical applications, ensuring safe storage and efficacy during use .
Material Science
Synthesis of Organic Electronics
This compound is also explored in the field of organic electronics due to its unique chemical structure that can be modified for various applications in organic photovoltaics and light-emitting diodes (LEDs). The compound's ability to form stable films makes it suitable for use in electronic devices where charge transport and stability are crucial .
Case Study: Electronic Properties
Research on similar oxalate derivatives has shown promising results in enhancing the efficiency of organic solar cells by improving charge mobility and reducing recombination losses. The structural modifications can lead to better light absorption properties, making them viable candidates for next-generation photovoltaic materials.
Mechanism of Action
The mechanism of action of O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets. The chloro-methylphenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethyl oxalate moiety may also play a role in the compound’s overall bioactivity by facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Ethyl Oxalate Derivatives
Key Findings:
Replacing chlorine with fluorine (e.g., 4-fluoro-3-methyl analog ) reduces molecular weight (254.26 vs.
Impact of Halogen Type :
- Chlorine’s higher atomic weight and polarizability compared to fluorine may enhance lipophilicity, favoring membrane permeability in drug design .
- Fluorine’s strong electronegativity could improve metabolic stability but reduce steric bulk .
Structural Clustering and Bioactivity :
- Compounds with similar substituent patterns (e.g., meta-halogen and para-alkyl groups) may cluster in bioactivity profiles due to shared modes of action, as observed in hierarchical clustering studies .
Synthetic Considerations: Ethyl oxalate derivatives often undergo reactions with amines or alcohols under controlled conditions (e.g., dry ammonia in ethanol), as seen in studies of ethyl oxalate and ethyl oxamide reactions . The target compound’s synthesis likely involves similar esterification or substitution steps.
Notes and Limitations
- Discrepancies in Substituent Positions : lists a compound with "3-chloro-2-methylphenyl," which differs from the target compound’s 3-chloro-4-methyl substitution. This highlights the need for precise structural verification .
- Limited Experimental Data: The provided evidence lacks explicit bioactivity or thermodynamic data (e.g., melting points, solubility) for the target compound. Further experimental studies are required to validate its properties.
- Theoretical vs. Empirical Comparisons : Molecular weight and substituent effects are calculated or inferred; empirical validation is essential for applications in drug discovery or material science.
Biological Activity
O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₃H₁₅ClO₄ and a molecular weight of approximately 270.71 g/mol. Its structure features a chloro-substituted aromatic ring connected to an ethyl oxalate moiety, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClO₄ |
| Molecular Weight | 270.71 g/mol |
| Structural Features | Chloro-substituted phenyl group, ethyl oxalate moiety |
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The chloro and methyl substituents on the phenyl ring may enhance binding affinity, potentially modulating various biological pathways. The ethyl oxalate component may facilitate transport and distribution within biological systems, further influencing its bioactivity .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties . The presence of the chloro-substituted aromatic ring may contribute to its effectiveness against certain bacteria and fungi, although specific strains and mechanisms remain to be fully elucidated.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory effects , possibly through the inhibition of pro-inflammatory cytokine production or modulation of signaling pathways involved in inflammation. These effects could be beneficial in conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases .
Oxalate Toxicity Studies
Oxalates are known to have toxic effects at high concentrations, particularly in renal cells. Studies on similar compounds suggest that this compound may induce oxidative stress through free radical generation, which could lead to cellular damage in renal tubular cells . This aspect is critical given the compound's structural similarity to known nephrotoxic agents.
Case Studies and Research Findings
- Oxidative Stress Induction : Research has shown that compounds with oxalate structures can increase free radical production in renal cells, leading to toxicity. Specific studies monitored the effects on LLC-PK1 cells, demonstrating that high concentrations of oxalate could disrupt cellular integrity and promote apoptosis .
- Comparative Analysis with Other Compounds : A comparative study highlighted the unique properties of this compound against other similar compounds. For instance, while ethyl oxalate lacks the aromatic substitution that enhances biological activity, this compound's structural complexity may provide additional therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
